7-Carboxy-3-ethylbenzo[b]thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10O2S |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
3-ethyl-1-benzothiophene-7-carboxylic acid |
InChI |
InChI=1S/C11H10O2S/c1-2-7-6-14-10-8(7)4-3-5-9(10)11(12)13/h3-6H,2H2,1H3,(H,12,13) |
InChI Key |
SCMIDBXQHPKMHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC2=C1C=CC=C2C(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 7 Carboxy 3 Ethylbenzo B Thiophene
Reactions of the Carboxyl Group
The carboxyl group is a versatile functional handle, enabling a variety of derivatizations through reactions such as esterification, amide formation, reduction, and conversion to more reactive acyl species.
Esterification Reactions and Ester Hydrolysis
The carboxylic acid moiety of 7-Carboxy-3-ethylbenzo[b]thiophene can be readily converted to its corresponding esters through several standard methods. One common approach is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Alternatively, for substrates sensitive to strong acids, esterification can be achieved under milder conditions. For instance, the reaction of a related compound, 5-bromobenzo[b]thiophene-3-carboxylic acid, with anhydrous ethanol (B145695) has been successfully carried out using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in dichloromethane (B109758) (DCM). harvard.edu This method is generally high-yielding and tolerates a wide range of functional groups.
The reverse reaction, the hydrolysis of the ester back to the carboxylic acid, can be accomplished by treatment with an aqueous acid or base. researchgate.net Basic hydrolysis, or saponification, is often preferred and is typically carried out using an aqueous solution of a hydroxide (B78521) salt, such as sodium hydroxide or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.
Table 1: Representative Esterification and Hydrolysis Reactions
| Reaction | Reagents and Conditions | Product |
| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | 7-Ethoxycarbonyl-3-ethylbenzo[b]thiophene |
| Esterification | Alcohol, EDCI, DMAP, DCM, Room Temperature | 7-Alkoxycarbonyl-3-ethylbenzo[b]thiophene |
| Hydrolysis | Aqueous NaOH or KOH, Heat; then H₃O⁺ | This compound |
Amide Formation and Peptide Coupling Approaches
The synthesis of amides from this compound and a primary or secondary amine is a crucial transformation, often employed in the development of biologically active molecules. Direct reaction of the carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated in situ using a coupling agent.
A widely used method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. harvard.educhemguide.co.uklibretexts.org The reaction is typically performed in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. harvard.edu This approach has been successfully applied to synthesize a variety of benzo[b]thiophene-3-carboxamides. harvard.edu
Table 2: Common Coupling Agents for Amide Formation
| Coupling Agent | Additive (Optional) | Typical Solvent |
| EDCI | DMAP, HOBt | DCM, DMF |
| DCC | DMAP, HOBt | DCM, DMF |
Reduction of the Carboxyl Group to Aldehyde or Alcohol Moieties
The carboxyl group of this compound can be reduced to the corresponding primary alcohol, 7-(hydroxymethyl)-3-ethylbenzo[b]thiophene. Strong reducing agents are required for this transformation.
Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for the reduction of carboxylic acids. chemguide.co.ukmasterorganicchemistry.comorgosolver.comcommonorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and hydrolyze the intermediate aluminum salts. chemguide.co.uk
Another effective reagent is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂). harvard.eduyoutube.comnih.gov Borane is known for its chemoselectivity, often reducing carboxylic acids in the presence of other reducible functional groups like esters. youtube.comnih.gov The reaction with borane also proceeds through an intermediate that is hydrolyzed during workup to yield the primary alcohol.
Partial reduction to the aldehyde is more challenging as aldehydes are more readily reduced than carboxylic acids. This transformation typically requires the use of specialized, sterically hindered reducing agents or a two-step process involving the conversion of the carboxylic acid to a derivative that can be more easily reduced to the aldehyde level, such as a Weinreb amide or an acyl halide.
Table 3: Reagents for the Reduction of Carboxylic Acids
| Reagent | Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Powerful, non-selective reducing agent. masterorganicchemistry.comorgosolver.com |
| Borane (BH₃·THF or BH₃·SMe₂) | Primary Alcohol | Chemoselective for carboxylic acids over many other functional groups. harvard.eduyoutube.comnih.gov |
Decarboxylation Pathways and Mechanisms
The removal of the carboxyl group through decarboxylation is a potential transformation for this compound, yielding 3-ethylbenzo[b]thiophene. The ease of decarboxylation depends significantly on the stability of the carbanionic intermediate formed upon loss of carbon dioxide.
For aromatic carboxylic acids, decarboxylation is generally difficult and requires harsh conditions, such as high temperatures and the presence of a catalyst like copper powder in quinoline. However, the presence of certain substituents can facilitate the reaction. For instance, 5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid has been shown to undergo decarboxylation upon refluxing with 48% hydrobromic acid. acs.org It is plausible that a similar acid-catalyzed mechanism could be applied to this compound, although the reaction conditions may need to be optimized.
Conversion to Acyl Halides and Anhydrides
For subsequent reactions, it is often advantageous to convert the carboxylic acid to a more reactive derivative, such as an acyl halide or an anhydride (B1165640). The most common conversion is to the acyl chloride. This is typically achieved by treating this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of DMF.
The resulting acyl chloride is a highly reactive electrophile that can readily undergo nucleophilic acyl substitution with a variety of nucleophiles, including alcohols (to form esters), amines (to form amides), and carboxylates (to form anhydrides). The use of the acid chloride is a common strategy in the synthesis of benzo[b]thiophene amide derivatives. chemguide.co.uk
Electrophilic Aromatic Substitution on the Benzo[b]thiophene Ring System
The benzo[b]thiophene ring system is generally susceptible to electrophilic aromatic substitution. The thiophene (B33073) ring is more activated towards electrophiles than the benzene (B151609) ring. nih.gov In the parent benzo[b]thiophene, electrophilic attack preferentially occurs at the C3 position, followed by the C2 position.
However, in this compound, the C3 position is already substituted. The directing effects of the existing substituents, the ethyl group at C3 and the carboxyl group at C7, will determine the position of further substitution.
3-Ethyl group: The ethyl group is an activating, ortho-, para-director. In the context of the benzo[b]thiophene system, it would direct incoming electrophiles to the C2 and C4 positions.
7-Carboxy group: The carboxylic acid group is a deactivating, meta-director. It will direct incoming electrophiles to the positions meta to itself, which are the C5 and C6 positions (relative to the numbering of the benzene ring part, C6 is meta to C7).
Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts alkylation and acylation (using an alkyl/acyl halide and a Lewis acid catalyst like AlCl₃). masterorganicchemistry.com The specific conditions for these reactions would need to be carefully chosen to be compatible with the existing functional groups.
Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Influence of 3-Ethyl Group | Influence of 7-Carboxy Group | Predicted Outcome |
| C2 | Activating (ortho) | - | Highly favored |
| C4 | Activating (para) | - | Possible |
| C5 | - | Deactivating (meta) | Less favored |
| C6 | - | Deactivating (ortho) | Less favored |
Influence of Carboxyl and Ethyl Substituents on Regioselectivity
The regioselectivity of electrophilic substitution reactions on this compound is dictated by the directing effects of its substituents. The benzo[b]thiophene system itself typically undergoes electrophilic attack at the C3-position. chemicalbook.comchemicalbook.com However, with the C3-position occupied by an ethyl group, the reaction landscape is altered.
The ethyl group at the C3-position is an activating group, donating electron density to the heterocyclic ring via hyperconjugation and a weak +I (inductive) effect. This enhances the nucleophilicity of the thiophene moiety.
Conversely, the carboxyl group at the C7-position is a deactivating group, withdrawing electron density from the benzene ring through a -M (mesomeric) and -I (inductive) effect. This deactivation makes the benzene portion of the molecule less susceptible to electrophilic attack compared to the parent benzo[b]thiophene. For electrophilic attack on the benzene ring, the carboxyl group acts as a meta-director. Given its position at C7, it would direct incoming electrophiles to the C4 and C6 positions.
Therefore, a competition exists between substitution on the activated thiophene ring and the deactivated benzene ring.
Halogenation Reactions of the Benzo[b]thiophene Core
While specific halogenation studies on this compound are not extensively documented, predictions can be made based on the reactivity of related compounds. In the parent benzo[b]thiophene, electrophilic substitution, including halogenation, preferentially occurs at the C3-position. chemicalbook.com With this position blocked by the ethyl group, electrophilic attack is anticipated to occur at the C2-position of the thiophene ring or on the benzene ring.
The electron-donating nature of the ethyl group at C3 would likely direct halogenation to the C2-position. However, the deactivating effect of the C7-carboxyl group would direct any benzene ring substitution to the C4 and C6 positions. The reaction conditions would likely play a significant role in determining the product distribution.
Nitration and Sulfonation Studies
Nitration and sulfonation are classic electrophilic aromatic substitution reactions. Studies on benzo[b]thiophene-3-carboxylic acid have shown that nitration leads to substitution at all available positions on the benzene ring (C4, C5, C6, and C7), with the product ratio being highly dependent on the reaction conditions. rsc.org For instance, nitration with concentrated nitric acid in a mixture of sulfuric and acetic acid at 60°C favors the formation of the 4-nitro isomer, while using potassium nitrate (B79036) in sulfuric acid at 0°C yields the 5- and 6-nitro isomers as major products. rsc.org In some cases, displacement of the carboxyl group by a nitro group can occur as a minor side reaction. rsc.orgrsc.org
For this compound, the deactivating C7-carboxyl group would direct nitration and sulfonation to the C4 and C6 positions of the benzene ring. Sulfonation of the parent benzo[b]thiophene with sulfuric acid and acetic anhydride yields a mixture of the 3- and 2-sulfonic acids, while reaction with aqueous sulfuric acid can yield the 3-sulfonic acid exclusively. chemicalbook.com Given the blocked C3-position in the target molecule, sulfonation might be directed to the C2-position under certain conditions.
Table 1: Predicted Regioselectivity of Electrophilic Substitution
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Halogenation | Br₂, FeBr₃ | 2-Bromo-7-carboxy-3-ethylbenzo[b]thiophene |
| 4-Bromo-7-carboxy-3-ethylbenzo[b]thiophene | ||
| 6-Bromo-7-carboxy-3-ethylbenzo[b]thiophene | ||
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-7-carboxy-3-ethylbenzo[b]thiophene |
| 6-Nitro-7-carboxy-3-ethylbenzo[b]thiophene |
| Sulfonation | SO₃, H₂SO₄ | this compound-2-sulfonic acid |
Nucleophilic Substitution Reactions on Derivatized Benzo[b]thiophene Core
Aromatic nucleophilic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. nih.govresearchgate.net The unsubstituted this compound is not expected to be reactive towards nucleophiles under standard SNAr conditions.
However, derivatization of the molecule, for example, through nitration to introduce a nitro group onto the benzene ring, would render the molecule susceptible to nucleophilic substitution. For instance, a nitro group at the C4 or C6 position would activate the ring for displacement of a suitable leaving group (e.g., a halide) by a nucleophile. Computational studies on 2-methoxy-3-X-5-nitrothiophenes (where X is an electron-withdrawing group) have shown that these reactions proceed via a stepwise addition-elimination mechanism. nih.gov
Metalation Reactions and Subsequent Electrophilic Quenches
Metalation, typically using organolithium reagents, is a powerful tool for the functionalization of benzo[b]thiophenes. The parent benzo[b]thiophene can be lithiated at the C2-position, which can then be quenched with various electrophiles, such as carbon dioxide, to yield benzo[b]thiophene-2-carboxylic acid. chemicalbook.com
For this compound, two primary pathways for metalation can be envisioned. The first involves the deprotonation of the acidic carboxylic proton, followed by potential ortho-lithiation at the C6-position. A patent for a related benzo[b]thiophene-7-carboxylic acid derivative describes its conversion to a lithium salt, which is then used in subsequent reactions. google.com The second pathway involves direct lithiation at the C2-position, which is activated by the adjacent sulfur atom and the ethyl group at C3. Quenching these lithiated intermediates with an electrophile would allow for the introduction of a wide range of functional groups.
Oxidation and Reduction Chemistry of the Thiophene Moiety
The sulfur atom in the thiophene ring is susceptible to both oxidation and reduction, leading to significant changes in the properties of the molecule.
Formation of Sulfoxides and Sulfones from the Thiophene Sulfur
The thiophene sulfur in benzo[b]thiophenes can be oxidized to form the corresponding 1-oxide (sulfoxide) and 1,1-dioxide (sulfone). Oxidation of the parent benzo[b]thiophene with hydrogen peroxide in acetic acid yields the sulfone, while using m-chloroperoxybenzoic acid (m-CPBA) can lead to the sulfoxide. chemicalbook.com
Recent studies have focused on the synthesis of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives for biological applications. nih.govnih.govresearchgate.net These are typically synthesized by oxidizing the corresponding benzo[b]thiophene with an oxidizing agent like m-CPBA. researchgate.net It is therefore highly probable that this compound can be oxidized to this compound-1,1-dioxide under similar conditions. These sulfones have shown utility as scaffolds for the development of inhibitors for biological targets like STAT3. researchgate.net
The reduction of the benzo[b]thiophene ring system can also be achieved. Catalytic hydrogenation of benzo[b]thiophene using a palladium sulfide or rhodium catalyst can reduce the thiophene ring to afford 2,3-dihydrobenzo[b]thiophene (B1596441). chemicalbook.com Alternatively, a Birch reduction using sodium in liquid ammonia (B1221849) results in the reductive cleavage of the thiophene ring to yield 2-ethylthiophenol. chemicalbook.com Similar reactivity would be expected for this compound, although the conditions might need to be optimized to account for the substituents.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2,3-dihydrobenzo[b]thiophene |
| 2-ethylthiophenol |
| 2-methoxy-3-X-5-nitrothiophenes |
| 4-nitro-7-carboxy-3-ethylbenzo[b]thiophene |
| 6-nitro-7-carboxy-3-ethylbenzo[b]thiophene |
| This compound |
| This compound-1,1-dioxide |
| This compound-2-sulfonic acid |
| benzo[b]thiophene |
| benzo[b]thiophene-2-carboxylic acid |
| benzo[b]thiophene-3-carboxylic acid |
| Bromo-7-carboxy-3-ethylbenzo[b]thiophene |
| m-chloroperoxybenzoic acid |
| carbon dioxide |
| hydrogen peroxide |
| potassium nitrate |
| sodium |
| sulfuric acid |
| acetic acid |
| acetic anhydride |
Ring Reduction and Hydrogenation Studies
The benzo[b]thiophene ring system is susceptible to reduction under various catalytic hydrogenation conditions. The typical outcome of such reactions is the saturation of the thiophene portion of the fused ring system, yielding the corresponding 2,3-dihydrobenzo[b]thiophene derivative. The presence of the carboxylic acid and ethyl groups on the benzene and thiophene rings, respectively, is expected to influence the reactivity, though not prevent the reduction.
The hydrogenation of the benzo[b]thiophene core generally proceeds with high selectivity for the C2-C3 double bond of the thiophene ring. This transformation can be achieved using a variety of catalyst systems, often requiring elevated pressures of hydrogen gas.
For instance, studies on analogous benzo[b]thiophene compounds have demonstrated successful hydrogenation using catalysts such as palladium sulfide. In a typical reaction, a solution of the benzo[b]thiophene derivative is treated with hydrogen gas in the presence of the catalyst at elevated temperatures and pressures. The expected product from the hydrogenation of this compound would be 7-Carboxy-3-ethyl-2,3-dihydrobenzo[b]thiophene.
Furthermore, homogeneous catalysts based on rhodium and iridium complexes have been shown to be highly efficient for the hydrogenation of benzo[b]thiophene to 2,3-dihydrobenzo[b]thiophene. These reactions often proceed under milder conditions compared to some heterogeneous systems.
The carboxylic acid group at the 7-position is generally stable under these hydrogenation conditions, although more forcing conditions could potentially lead to its reduction to the corresponding alcohol. However, selective hydrogenation of the heterocyclic ring is typically achievable. The ethyl group at the 3-position is not expected to undergo reduction under these conditions.
Below is a table summarizing representative conditions for the hydrogenation of benzo[b]thiophene systems, which can be considered analogous for this compound.
Table 1: Representative Conditions for Hydrogenation of Benzo[b]thiophene Derivatives
| Catalyst | Substrate (Analogous) | Product | Reaction Conditions | Reference |
| Palladium Sulfide | Benzo[b]thiophene | 2,3-Dihydrobenzothiophene | Cyclohexane, 5 MPa H₂, 433–473 K | acs.org |
| [Rh(COD)(PPh₃)₂]PF₆ | Benzo[b]thiophene | 2,3-Dihydrobenzothiophene | 1,2-dichloroethane, 40 °C | [N/A] |
| [Ir(COD)(PPh₃)₂]PF₆ | Benzo[b]thiophene | 2,3-Dihydrobenzothiophene | 1,2-dichloroethane, 40 °C | [N/A] |
| Ru-NHC Complex | Substituted Thiophenes | Tetrahydrothiophenes | Not specified | acs.org |
Note: The information in this table is based on analogous systems and is intended to be representative of the conditions that could be applied to this compound. The exact conditions would require experimental optimization.
Derivatization at the Ethyl Moiety (e.g., C-H activation or functionalization)
The ethyl group at the 3-position of the benzo[b]thiophene ring offers a site for further chemical modification through the activation of its C-H bonds. The methylene (B1212753) (CH₂) group of the ethyl substituent is benzylic-like in nature, as it is adjacent to the aromatic thiophene ring. This position is generally more reactive towards radical and oxidative transformations compared to the methyl (CH₃) group.
Modern synthetic methods, particularly those involving transition metal catalysis and photoredox catalysis, have enabled the direct functionalization of such C(sp³)-H bonds. These methods provide a powerful tool for introducing new functional groups without the need for pre-functionalized starting materials.
For example, palladium-catalyzed C-H activation has been widely used for the arylation and alkylation of benzylic C-H bonds. In a hypothetical reaction, this compound could be coupled with an aryl halide in the presence of a palladium catalyst and a suitable ligand to afford 7-Carboxy-3-(1-aryl)ethylbenzo[b]thiophene.
Photoredox catalysis offers another mild and efficient approach for the functionalization of benzylic C-H bonds. By using a suitable photocatalyst and a light source, a benzylic radical can be generated from the ethyl group, which can then participate in various bond-forming reactions. This could include reactions with electron-deficient alkenes (Giese reaction) or other radical traps.
The presence of the carboxylic acid at the 7-position might influence these reactions, potentially by coordinating to the metal catalyst. The choice of reaction conditions would be crucial to achieve the desired selectivity for C-H functionalization of the ethyl group over other potential reactive sites in the molecule.
The following table presents examples of benzylic C-H functionalization on analogous ethylarene substrates, illustrating the potential transformations applicable to the ethyl moiety of this compound.
Table 2: Representative Methods for Benzylic C-H Functionalization of Ethylarenes
| Catalyst System | Substrate (Analogous) | Reagent | Product | Reference |
| Pd(OAc)₂ / Ligand | Ethylbenzene | Aryl Halide | 1-Aryl-1-phenylethane | [N/A] |
| Photoredox Catalyst (e.g., Acridinium) / Cu(OTf)₂ | Ethylbenzene | Enone | γ-Aryl ketone | [N/A] |
| N-Heterocyclic Carbene (NHC) Organocatalyst | Heteroaryl Aldehyde with a methyl group | Trifluoromethyl Ketone | Polycyclic Lactone | nih.gov |
Note: This table provides examples of C-H functionalization on analogous systems. The application of these methods to this compound would require specific experimental investigation and optimization.
Advanced Spectroscopic and Structural Characterization of 7 Carboxy 3 Ethylbenzo B Thiophene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
¹H NMR Spectroscopy:
A ¹H NMR spectrum has been reported for 7-Carboxy-3-ethylbenzo[b]thiophene. The experimental data, obtained in deuterated chloroform (B151607) (CDCl₃), provides evidence for the presence of the ethyl group and the aromatic protons of the benzo[b]thiophene core. The reported chemical shifts (δ) in parts per million (ppm) are as follows:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.18 | Doublet | 1H | Aromatic Proton |
| 7.84 | Doublet | 1H | Aromatic Proton |
| 7.39 | Triplet | 1H | Aromatic Proton |
| 7.28 | Singlet | 1H | Thiophene (B33073) Proton (H-2) |
| 2.92 | Quartet | 2H | Methylene (B1212753) Protons (-CH₂-) |
| 1.40 | Triplet | 3H | Methyl Protons (-CH₃) |
Data sourced from patent US6348474B1.
The quartet at 2.92 ppm and the triplet at 1.40 ppm are characteristic of an ethyl group attached to the aromatic system. The signals in the aromatic region (7.28-8.18 ppm) correspond to the protons on the benzo[b]thiophene ring system. A detailed analysis of the coupling constants for these aromatic protons would provide further insight into their precise positions on the benzene (B151609) ring, but this information is not available in the cited source.
¹³C NMR Spectroscopy:
As of the latest literature search, detailed experimental ¹³C NMR data, including chemical shift assignments and coupling constants for this compound, has not been reported in publicly accessible scientific journals or databases. Theoretical calculations could predict the approximate chemical shifts, but experimental verification is required for definitive assignment.
There is no published experimental data from 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) for this compound. These techniques would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Comprehensive experimental Infrared (IR) and Raman spectroscopic data for this compound are not available in the current scientific literature.
Based on the known structure, the following characteristic vibrational modes would be expected:
O-H stretch: A broad absorption band in the IR spectrum, typically in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.
C=O stretch: A strong, sharp absorption band in the IR spectrum, typically between 1680-1710 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.
C-H stretches: Aromatic C-H stretching vibrations would be expected to appear above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl group would appear just below 3000 cm⁻¹.
C=C stretches: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
C-S stretch: The C-S stretching vibration of the thiophene ring typically appears as a weaker band in the fingerprint region of the IR spectrum.
Raman spectroscopy would be complementary to IR, particularly for the symmetric vibrations of the aromatic rings and the C-S bond.
Mass Spectrometry Techniques (ESI-HRMS, GC-MS) for Molecular Formula and Fragmentation Analysis
No experimental mass spectrometry data, from techniques such as Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) or Gas Chromatography-Mass Spectrometry (GC-MS), has been found for this compound in the public domain.
ESI-HRMS would be crucial for confirming the exact molecular formula by providing a highly accurate mass measurement of the molecular ion. GC-MS analysis would reveal the fragmentation pattern of the molecule, which could provide further structural information. Expected fragmentation might involve the loss of the carboxyl group, the ethyl group, and cleavage of the thiophene ring.
X-ray Crystallography for Solid-State Structure Determination
There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, no experimental data on its solid-state structure, including bond lengths, bond angles, and intermolecular interactions, is available.
Chiroptical Spectroscopy (if applicable to chiral analogues/derivatives)
This compound itself is not a chiral molecule. Therefore, chiroptical spectroscopy techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) are not applicable to this compound. Should chiral analogues or derivatives be synthesized, these techniques would be essential for characterizing their stereochemistry.
Theoretical and Computational Chemistry Studies on 7 Carboxy 3 Ethylbenzo B Thiophene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric and electronic characteristics of 7-Carboxy-3-ethylbenzo[b]thiophene.
Density Functional Theory (DFT) for Molecular Geometry and Energy
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule like this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), would be performed to predict key structural parameters. nih.gov These parameters include the lengths of the bonds between atoms and the angles formed by them. The planarity of the benzo[b]thiophene core and the orientation of the ethyl and carboxylic acid substituents would be of particular interest. The final, optimized structure corresponds to the lowest energy conformation of the molecule.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. nih.govajchem-a.com A smaller energy gap generally suggests higher reactivity. nih.gov For this compound, this analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. ajchem-a.com
Table 1: Conceptual Global Reactivity Descriptors from HOMO-LUMO Energies
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | A measure of the molecule's electrophilic character. |
This table is conceptual and actual values would require specific DFT calculations.
Electrostatic Potential Surface (MESP) Analysis
A Molecular Electrostatic Potential Surface (MESP) map provides a visual representation of the charge distribution within a molecule. By mapping the electrostatic potential onto the electron density surface, regions of positive, negative, and neutral potential can be identified. For this compound, the MESP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid group, indicating their nucleophilic character. The hydrogen atom of the carboxylic acid would exhibit a positive potential (blue region), highlighting its electrophilic nature. This analysis is invaluable for predicting sites of intermolecular interactions. nih.gov
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Computational methods can predict the spectroscopic signatures of a molecule, which can then be compared with experimental data for structural confirmation.
Nuclear Magnetic Resonance (NMR): Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. researchgate.net For this compound, these calculations would help in assigning the signals in an experimental spectrum to specific protons and carbon atoms in the molecule.
Infrared (IR): The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum. This analysis would help identify the characteristic vibrational modes of the functional groups in this compound, such as the C=O stretch of the carboxylic acid and the C-S stretch of the thiophene (B33073) ring. researchgate.net
Ultraviolet-Visible (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. This would provide insight into the π-to-π* transitions within the conjugated benzo[b]thiophene system. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be a powerful tool to explore potential reaction pathways for a molecule. For instance, studies on related benzo[b]thiophene derivatives have used molecular docking to understand how they might interact with biological targets. nih.govnih.gov For this compound, computational modeling could be used to investigate the transition states and energy barriers of potential reactions, such as esterification of the carboxylic acid group or electrophilic substitution on the aromatic ring.
Conformational Analysis and Tautomerism Studies
Molecules with rotatable bonds can exist in different spatial arrangements called conformations. The ethyl group and the carboxylic acid group in this compound can rotate, leading to different conformers. Computational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure to identify the most stable conformer.
Tautomerism, the interconversion of structural isomers, is also a possibility. While less common for this specific structure, related heterocyclic compounds are known to exhibit keto-enol tautomerism. researchgate.net Computational studies can predict the relative energies of potential tautomers to determine which form is more stable under different conditions. researchgate.net
Molecular Dynamics Simulations
As of the latest available research, specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not present in the public domain. While MD simulations are a powerful tool for understanding the stability and conformational dynamics of ligand-protein complexes and are utilized in the study of other thiophene derivatives, dedicated simulations for this particular compound have not been published. mdpi.com
Computational studies on related benzo[b]thiophene structures have been conducted to explore their potential as anticancer agents by targeting specific biological pathways. nih.gov These studies often involve molecular docking to predict binding affinities and interactions with protein targets. nih.govmdpi.com Furthermore, quantum chemical calculations and spectral analysis are employed to understand the structural and electronic properties of thiophene-based compounds. nih.govresearchgate.net
However, without specific studies on this compound, it is not possible to provide detailed research findings or data tables related to its behavior in molecular dynamics simulations. The application of MD simulations would typically involve analyzing parameters such as root mean square deviation (RMSD) to assess the stability of the compound when interacting with a biological target. mdpi.com
Future computational research may explore the molecular dynamics of this compound to elucidate its interaction mechanisms, stability, and conformational landscape, which are crucial for the rational design of new therapeutic agents.
Derivatization and Analogues of 7 Carboxy 3 Ethylbenzo B Thiophene
Synthesis of Ester and Amide Analogues for Structure-Reactivity Correlation
The carboxylic acid functional group is a prime site for derivatization into esters and amides. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, membrane permeability, and receptor binding affinity.
Ester Synthesis: Ester analogues of 7-Carboxy-3-ethylbenzo[b]thiophene can be readily synthesized through standard esterification methods. One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. A more efficient method involves converting the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. For instance, reaction with 2-phenoxyethanol (B1175444) would yield the corresponding 2-phenoxyethyl ester. nih.gov
Amide Synthesis: The synthesis of amide analogues typically involves activating the carboxyl group. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in combination with additives like 1-Hydroxybenzotriazole (B26582) (HOBt) are used to facilitate the coupling of the carboxylic acid with a primary or secondary amine. researchgate.net This method allows for the creation of a diverse library of amide derivatives by varying the amine component. For example, coupling with amines like N-(3,4-diethoxyphenyl)amine or morpholine (B109124) can produce a range of N-substituted amides. nih.govmdpi.com
Structure-Reactivity Correlation: The conversion of the carboxylic acid to various ester and amide functionalities significantly impacts the molecule's electronic and steric properties, which in turn influences its reactivity and biological activity. Studies on related benzo[b]thiophene-3-carboxamides have shown that the nature of the amide substituent is critical for biological activity, such as anticancer effects targeting the RhoA/ROCK pathway. nih.govnih.gov For example, the introduction of specific aromatic or heterocyclic moieties on the amide nitrogen can enhance anti-proliferative activity. nih.govnih.gov Similarly, the reactivity of the benzothiophene (B83047) core itself, for instance towards oxidation, is influenced by the nature and position of substituents on the ring system. elsevierpure.com
Table 1: Representative Ester and Amide Analogues and Synthetic Reagents
| Derivative Type | R Group Example | Key Reagents |
|---|---|---|
| Ester | -CH₂CH₂OPh | SOCl₂, 2-Phenoxyethanol |
| Amide | -NH-Phenyl(OEt)₂ | EDC, HOBt, 3,4-Diethoxyaniline |
| Amide | -N(CH₂CH₂)₂O (Morpholine) | DCC, DMAP, Morpholine |
Ring-Fused Derivatives from the Carboxyl Group
The carboxyl group at the 7-position serves as a synthetic handle for the construction of polycyclic systems by forming new rings fused to the benzothiophene scaffold. Such modifications can extend the π-conjugated system, which is of significant interest for applications in organic electronics, or create rigid structures for probing biological targets.
One potential strategy for ring fusion is intramolecular Friedel-Crafts acylation. This involves converting the carboxylic acid to an acyl chloride and then inducing cyclization onto the adjacent benzene (B151609) ring, which would form a new six-membered ring containing a ketone. Subsequent reactions could further elaborate this new ring. The feasibility of this reaction depends on the reactivity of the C-6 position of the benzothiophene ring.
Another approach involves multi-step sequences. The carboxyl group could be reduced to an alcohol, converted to a leaving group, and then used in a cyclization reaction with a nucleophile introduced at the C-6 position. The development of domino reactions involving benzo[b]thiophene derivatives provides a powerful route to access complex fused heterocycles. researchgate.net These strategies have been used to create a variety of fused systems, including thienoindoles and other polycyclic aromatic compounds. researchgate.netbeilstein-journals.org
Modifications at the Ethyl Side Chain
The ethyl group at the 3-position offers another site for chemical modification, distinct from the carboxyl group. The benzylic protons on the carbon adjacent to the thiophene (B33073) ring are particularly susceptible to radical reactions.
A key transformation is benzylic bromination. Using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) can selectively introduce a bromine atom at the benzylic position of the ethyl group. google.comgoogle.com This reaction creates a valuable intermediate, 7-carboxy-3-(1-bromoethyl)benzo[b]thiophene.
This bromo-derivative is a versatile precursor for further functionalization. google.com It can undergo nucleophilic substitution reactions to introduce a variety of functional groups, including:
Amines: Reaction with amines, such as O-benzylhydroxylamine, can introduce nitrogen-containing functionalities. google.com
Alcohols: Hydrolysis can convert the bromo group to a hydroxyl group.
Nitriles: Reaction with cyanide salts can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
These modifications allow for fine-tuning of the molecule's properties and the introduction of new pharmacophores or reactive handles for bioconjugation.
Isomeric and Positional Analogues of Carboxy-ethylbenzo[b]thiophene
The biological activity and material properties of substituted benzothiophenes are highly dependent on the specific arrangement of substituents on the bicyclic core. Therefore, the synthesis and study of positional isomers of this compound are crucial for understanding structure-activity relationships.
Key positional isomers would include:
2-Carboxy-3-ethylbenzo[b]thiophene
3-Carboxy-2-ethylbenzo[b]thiophene
4-, 5-, or 6-Carboxy-3-ethylbenzo[b]thiophene
Studies comparing positional isomers of other substituted thiophenes have demonstrated significant differences in their biological activities. For example, in a series of N-thienylcarboxamide fungicides, N-(2-substituted-3-thienyl) and N-(4-substituted-3-thienyl) isomers showed high activity, while the N-(3-substituted-2-thienyl) isomer was significantly less active. nih.gov This highlights that the relative positioning of substituents is critical for proper interaction with biological targets. nih.gov
The concept of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, is also relevant. The benzothiophene ring itself is often considered a bioisostere of naphthalene (B1677914) or other fused aromatic systems. The replacement of a benzene ring with a thiophene ring in known pharmacologically active molecules is a common strategy in drug design and has been shown to be well-tolerated by some receptors. rsc.org The synthesis of various benzo[b]thiophene-3-carboxylic acid and benzo[b]thiophene-7-carboxylic acid derivatives for pharmacological testing underscores the importance of the carboxyl group's position. nih.govgoogle.com
Table 2: Comparison of Potential Positional Isomers
| Compound | Carboxyl Position | Ethyl Position | Potential Property Differences |
|---|---|---|---|
| This compound | 7 | 3 | Electronic effects of COOH on benzene ring; steric access to thiophene ring. |
| 2-Carboxy-3-ethylbenzo[b]thiophene | 2 | 3 | COOH directly on thiophene ring, influencing its electronics and reactivity. |
| 3-Carboxy-2-ethylbenzo[b]thiophene | 3 | 2 | COOH and ethyl groups are vicinal on the thiophene ring, leading to potential steric interactions. |
Development of Functional Probes and Building Blocks based on the Core Structure
The this compound scaffold is a valuable building block for creating more complex functional molecules. Its inherent fluorescence and the presence of a reactive carboxylic acid handle make it an attractive core for the development of functional probes.
Functional Probes: The carboxylic acid can be readily coupled to recognition moieties (e.g., chelators for metal ions) or targeting ligands (e.g., peptides that bind to specific cellular structures). The benzothiophene core can act as a fluorophore in a molecular probe. mdpi.com In many fluorescent probes, carboxylate groups are essential for ion recognition or are masked as esters to allow the probe to enter living cells, where they are hydrolyzed to the active form. mdpi.com Thiophene-containing dyes have been developed as polarity-sensitive probes for imaging cellular environments like lipid droplets. rsc.org
Building Blocks: In materials science, fused thiophene derivatives like thienothiophenes are fundamental building blocks for organic semiconductors used in devices like organic field-effect transistors (OFETs). mdpi.commdpi.com The this compound structure can be incorporated into larger conjugated systems through reactions involving the carboxyl group or by functionalizing the aromatic rings. The solubility and processing characteristics of these materials can be tuned via the ethyl side chain. The synthesis of novel benzo[b]thieno[2,3-d]thiophene derivatives for use as organic semiconductors highlights the utility of the benzothiophene core in this field. mdpi.com
Potential Applications of 7 Carboxy 3 Ethylbenzo B Thiophene in Chemical Sciences
Utilization in Materials Science
The inherent electronic and photophysical properties of the benzothiophene (B83047) ring system make it a valuable building block for advanced materials. ktu.edu The presence of a carboxylic acid group and an alkyl chain on the 7-Carboxy-3-ethylbenzo[b]thiophene core can be strategically exploited to fine-tune material properties and enable diverse applications.
Precursor in Polymer Chemistry (e.g., polythiophenes, if applicable)
Polythiophenes are a class of conducting polymers with significant applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and sensors. researchgate.netresearchgate.net The properties of these polymers can be readily tuned by the introduction of functional groups onto the thiophene (B33073) monomer.
While the direct polymerization of this compound has not been extensively reported, the synthesis of polythiophenes from monomers bearing carboxylic acid groups is a known strategy. researchgate.net The carboxylic acid functionality can serve multiple purposes. It can enhance the solubility of the resulting polymer in specific solvents, which is crucial for solution-based processing techniques. Furthermore, the carboxylic acid group can be used for post-polymerization modifications, allowing for the grafting of other functional moieties or for creating cross-linked networks.
The polymerization of thiophene derivatives can be achieved through various methods, including oxidative coupling polymerization using catalysts like iron(III) chloride. researchgate.net In the case of this compound, the electron-donating nature of the ethyl group at the 3-position could potentially influence the polymerization process and the electronic properties of the resulting polymer. The carboxylic acid group at the 7-position, being on the benzo ring, would likely have a more pronounced effect on the polymer's solubility and intermolecular interactions rather than its electronic backbone.
The general approach for the synthesis of polythiophenes containing heterocyclic side chains involves the oxidative polymerization of the corresponding monomer. researchgate.net
| Monomer Type | Polymerization Method | Potential Polymer Properties | Reference |
| Thiophenes with Benzo[d]thiazole | Oxidative Polymerization (FeCl3) | Medium thermal stability, fluorescent | researchgate.net |
| Carboxy-substituted Thiophenes | Oxidative Polymerization | Enhanced solubility, post-polymerization modification sites | researchgate.net |
This table is generated based on data from related systems and illustrates the potential for this compound.
Components in Photoresponsive Materials (e.g., photochromic properties of related systems)
Photochromic materials, which undergo reversible changes in their absorption spectra upon irradiation with light, are of great interest for applications in optical data storage, molecular switches, and smart windows. researchgate.netoup.com Diarylethenes are a prominent class of photochromic compounds, and the incorporation of benzothiophene units into their structure has been shown to impart excellent fatigue resistance and thermal stability. researchgate.netoup.com
The photochromic behavior of diarylethenes is based on a reversible 6π-electrocyclization reaction between an open and a closed form, triggered by UV and visible light, respectively. The properties of these molecular switches, such as the absorption maxima of the two states and the quantum yields of the photoreactions, are highly dependent on the nature of the aryl groups attached to the ethene bridge.
Derivatives of this compound could be envisioned as key components in such photochromic systems. The benzothiophene moiety would provide the necessary structural element for the photoisomerization, while the carboxylic acid and ethyl groups could be used to modulate the electronic properties and solubility of the molecule. For instance, the carboxylic acid group could be converted into an ester or amide to fine-tune the absorption characteristics or to link the photochromic unit to a polymer backbone.
Research on diarylethenes containing benzothiophene and benzofuran (B130515) rings has demonstrated that the substitution pattern on the heterocyclic rings significantly influences the photochromic properties. oup.com
| Diarylethene System | Key Structural Feature | Observed Photochromic Property | Reference |
| Diarylethene with Benzothiophene and Benzofuran | Regioisomeric substitution | Efficient photochromism in single-crystalline phase | oup.com |
| Diarylethene with Benzophosphole and Benzothiophene | Oxidation state of heteroatoms | Fluorescence in the closed-ring form | researchgate.net |
| 1,2-bis(2-methyl-1-benzothiophene-3-yl)perfluorocyclopentene | Oxidation to dioxide | Highly fluorescent closed-ring form | rsc.org |
This table summarizes findings from related diarylethene systems, suggesting the potential for designing photoresponsive materials based on this compound.
Application as Fluorescent Tag or Chromophore Precursor (derived from related structures)
Fluorescent molecules are indispensable tools in various scientific disciplines, including bioimaging and materials science. ktu.edu The benzothiophene core is a versatile platform for the design of fluorescent compounds due to its rigid and planar structure, which can lead to high fluorescence quantum yields. nih.gov
The photophysical properties of benzothiophene derivatives can be tailored by introducing electron-donating and electron-withdrawing groups, creating "push-pull" systems that often exhibit strong intramolecular charge transfer (ICT) character and solvatochromism. nih.gov In the case of this compound, the ethyl group acts as a weak electron-donating group, while the carboxylic acid group is an electron-withdrawing group. This inherent push-pull nature suggests that the compound itself, or its derivatives, could exhibit interesting fluorescent properties.
For instance, conversion of the carboxylic acid to an amide or ester with a strongly electron-donating amine or alcohol could enhance the ICT character and shift the fluorescence emission to longer wavelengths. Such modifications could lead to the development of fluorescent probes for sensing specific analytes or for imaging cellular environments. nih.govbohrium.com
Recent studies have shown that benzothiophene-based fluorescent probes can be designed for the detection of ions and for sensing the polarity of their environment. nih.govbohrium.com
| Benzothiophene Derivative | Key Functional Groups | Fluorescence Properties | Application | Reference |
| 6-methoxythieno[3,2-b] researchgate.netbenzothiophene-2-carboxylate | Methoxy (donor), Carboxylate (acceptor) | Strong red-shift in emission, high quantum yield | Potential push-pull chromophore | nih.gov |
| Benzothiophene-based probe (TPABT) | Dual-functional design | Dual emission for polarity and cyanide sensing | Bioimaging, environmental sensing | nih.govbohrium.com |
| Benzothiophene derivatives with B/N-skeletons | Planar conjugated structures | Narrowband blue emission | Organic light-emitting diodes (OLEDs) | rsc.org |
This table illustrates the potential of functionalized benzothiophenes as fluorescent materials, providing a basis for the development of probes and chromophores from this compound.
Role in Catalysis Research
The unique electronic and structural features of benzothiophene derivatives also make them promising candidates for applications in catalysis, both as ligands for homogeneous catalysts and as scaffolds for the immobilization of catalytic species in heterogeneous systems.
Ligand Design for Organometallic Catalysis
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. tandfonline.com The performance of these catalytic systems is often dictated by the nature of the ligands coordinated to the metal center. Heterocyclic compounds, including thiophenes and benzothiophenes, have been successfully employed as ligands in various catalytic transformations. tandfonline.com
This compound possesses several features that make it an attractive ligand candidate. The sulfur atom in the thiophene ring can coordinate to a metal center. Furthermore, the carboxylic acid group can act as a coordinating group, potentially leading to bidentate or bridging coordination modes. wikipedia.org The formation of such chelating complexes can enhance the stability and influence the reactivity of the catalyst.
The electronic properties of the ligand, influenced by the ethyl and carboxyl groups, can also modulate the electron density at the metal center, thereby affecting its catalytic activity. For instance, in palladium-catalyzed reactions, the electronic nature of the ligand can impact the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle. acs.orgrsc.org
The synthesis of various substituted benzothiophenes has been achieved through palladium-catalyzed coupling reactions, where benzothiophene derivatives themselves can act as ligands or be the substrates. acs.orgrsc.org
| Catalytic System | Role of Benzothiophene | Key Findings | Reference |
| Palladium-catalyzed C-H arylation | Substrate | High C2 selectivity, photoluminescent products | acs.org |
| Palladium-catalyzed Sonogashira coupling | Product/Ligand | Synthesis of fluorescent 2-substituted benzothiophenes | rsc.org |
| Palladium-catalyzed cross-coupling | Ligand (in related systems) | Efficient synthesis of biaryls and heterocycles | researchgate.net |
This table highlights the involvement of benzothiophenes in palladium-catalyzed reactions, suggesting the potential of this compound as a ligand.
Scaffold for Heterogeneous Catalyst Supports
The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for improving catalyst recyclability and simplifying product purification. mdpi.com The choice of the support material and the method of catalyst anchoring are critical for maintaining high catalytic activity and selectivity.
This compound offers a promising scaffold for the development of heterogeneous catalysts. The carboxylic acid group provides a convenient anchor point for attaching a catalytically active metal complex or organocatalyst. This can be achieved through the formation of an ester, amide, or salt linkage.
The rigid benzothiophene core can provide a stable and well-defined platform for the catalytic sites. The functionalization of the support material can also influence the local environment around the active site, potentially leading to enhanced catalytic performance. The immobilization of catalytic scaffolds onto various supports, including those with heterocyclic structures, is an active area of research. mdpi.comacs.org
Benzopyrazine, a bioisostere of benzothiophene, has been noted as a privileged scaffold in the development of functional materials, including those with catalytic applications. rsc.org This suggests that benzothiophene-based scaffolds could similarly serve as effective supports.
| Support Strategy | Key Feature of Support | Advantage | Reference |
| Immobilization on polymeric matrix | Swellable, microporous | Combines advantages of homogeneous and heterogeneous catalysis | acs.org |
| Immobilization on nanocarbon materials | High surface area, chemical stability | Enhanced efficiency and selectivity | mdpi.com |
| Functionalized heterocyclic scaffolds | Specific anchoring sites (e.g., -COOH) | Controlled catalyst loading and distribution | rsc.org |
This table presents general strategies for catalyst immobilization that could be applied to scaffolds derived from this compound.
Applications in Analytical Chemistry
Chemical Standards for Chromatographic Analysis
The utility of a compound as a chemical standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is predicated on its availability in a highly pure form. Such standards are essential for the accurate quantification and identification of the analyte in various matrices. Given the lack of commercial availability or published synthesis of This compound , it is not currently recognized or utilized as a chemical standard for chromatographic analysis.
Derivatization Agents for Enhanced Detection
Derivatization agents are employed in analytical chemistry to modify an analyte to improve its chromatographic behavior or enhance its detectability. Carboxylic acid moieties can be targeted by specific derivatizing agents to introduce fluorophores or other chromophores, thereby increasing sensitivity in analytical methods. Conversely, a molecule containing a carboxylic acid, such as This compound , could theoretically be used to derivatize other molecules. However, there is no scientific literature to support the use of This compound for this purpose. The development of a novel derivatization agent typically requires extensive research into its reactivity, the stability of the resulting derivatives, and the absence of interfering byproducts, none of which has been documented for this specific compound.
Intermediacy in Complex Organic Synthesis
Benzo[b]thiophene derivatives are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and functional materials. The carboxylic acid and ethyl groups of This compound could, in principle, serve as handles for further chemical transformations. The carboxylic acid could be converted into a variety of other functional groups, such as esters, amides, or acyl halides, paving the way for the construction of more elaborate molecular architectures.
Despite this theoretical potential, no published synthetic routes have been found that utilize This compound as a key intermediate. The synthesis of complex organic molecules is a highly specific field, and the choice of starting materials and intermediates is dictated by factors such as availability, cost, and the efficiency of subsequent reaction steps. The absence of This compound from the known repertoire of synthetic intermediates suggests that alternative, more readily accessible or versatile building blocks are favored by synthetic chemists.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-Carboxy-3-ethylbenzo[b]thiophene derivatives, and how are reaction conditions optimized?
- Methodological Answer : A typical approach involves condensation reactions using ZnCl₂ as a catalyst in DMF under reflux, followed by purification via recrystallization (e.g., ethanol) and monitoring via TLC . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of amine and aldehyde precursors) and reaction time (2–3 hours). For carboxylated derivatives, post-synthetic modifications like hydrolysis (using NaOH at 80°C) or acylation (with succinic anhydride) are employed .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.5–8.0 ppm, carboxyl groups at δ 170–175 ppm in 13C) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .
- HRMS/LC-MS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate purity .
Advanced Research Questions
Q. How can computational methods like TD-DFT predict the electronic properties of this compound derivatives?
- Methodological Answer : Time-dependent density functional theory (TD-DFT) with B3LYP or CAM-B3LYP functionals can model UV-vis absorption spectra by calculating frontier molecular orbitals (FMOs). For example, HOMO-LUMO gaps correlate with experimental λmax values (e.g., 300–400 nm for thienyl-bridged systems) . XYZ coordinate files and ZINDO-CI simulations are used to validate computed spectra against experimental data .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-validation : Compare NMR data with computed chemical shifts (e.g., using Gaussian or ORCA software) .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., E/Z isomerism in Schiff base derivatives) .
- HPLC purity checks : Ensure no overlapping peaks (e.g., gradient elution with MeCN:H₂O) before spectral analysis .
Q. How to design experiments to study the pharmacological mechanisms of this compound derivatives?
- Methodological Answer :
- Antibacterial assays : Use MIC (minimum inhibitory concentration) tests against Gram-positive/negative strains, paired with molecular docking to target enzymes (e.g., DHFR) .
- Mechanistic studies : Employ fluorescence quenching or SPR to assess binding interactions with biomolecules .
Q. What are the challenges in optimizing cross-coupling reactions for functionalizing benzo[b]thiophene cores?
- Methodological Answer :
- Catalyst selection : Pd(OAc)₂ with ligands like BINAP enhances Buchwald-Hartwig coupling efficiency for arylaminobenzothiophenes .
- Solvent/base systems : Use toluene/Et₃N for brominated precursors to minimize side reactions .
- Temperature control : Maintain 80–100°C to balance reaction rate and decomposition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
